1-[1-(Propan-2-yl)-1H-imidazol-5-yl]cyclopropan-1-amine
Description
1-[1-(Propan-2-yl)-1H-imidazol-5-yl]cyclopropan-1-amine is a cyclopropane-containing primary amine derivative with a substituted imidazole moiety. The cyclopropane ring introduces significant steric constraint and electronic effects, while the imidazole group provides a heterocyclic scaffold capable of hydrogen bonding and π-π interactions.
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
1-(3-propan-2-ylimidazol-4-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H15N3/c1-7(2)12-6-11-5-8(12)9(10)3-4-9/h5-7H,3-4,10H2,1-2H3 |
InChI Key |
AMUNVQFXIFILSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=NC=C1C2(CC2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[1-(Propan-2-yl)-1H-imidazol-5-yl]cyclopropan-1-amine typically involves the formation of the imidazole ring followed by the introduction of the cyclopropan-1-amine moiety. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, ammonia, and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Cyclopropan-1-amine Moiety: This step involves the reaction of the imidazole derivative with cyclopropan-1-amine under suitable conditions, such as the presence of a base or a catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-[1-(Propan-2-yl)-1H-imidazol-5-yl]cyclopropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropan-1-amine moiety can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[1-(Propan-2-yl)-1H-imidazol-5-yl]cyclopropan-1-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[1-(Propan-2-yl)-1H-imidazol-5-yl]cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The cyclopropan-1-amine moiety can enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds (Table 1) share structural motifs with the target molecule, enabling comparative analysis of their properties and applications.
Table 1: Key Structural Analogs and Their Features
Structural and Functional Analysis
Cyclopropane-Amines vs. Linear Backbones
- Target Compound vs. Cyclopropanes are known to mimic peptide bonds or restrict rotational freedom, which could improve target binding specificity.
Imidazole vs. Benzimidazole Systems
- Target Compound vs. 1-Prop-2-ynyl-1H-benzimidazol-2-amine :
The imidazole in the target compound is smaller and less lipophilic than the benzimidazole in the analog . While benzimidazoles often exhibit stronger π-π stacking in enzyme pockets, imidazoles may offer better solubility and faster pharmacokinetic clearance.
Substitution Patterns and Bioactivity
- Target Compound vs. 1-[({4-[(4-Fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinolin-7-yl}oxy)methyl]cyclopropan-1-amine: The tyrosine kinase inhibitor analog demonstrates that cyclopropane-amines can serve as critical pharmacophores in larger drug candidates. However, the target compound’s simpler structure lacks the quinoline-indole extension, suggesting a narrower but more focused interaction profile.
Electronic Effects of Substituents
- Target Compound vs. 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride: The fluorophenyl group in the analog introduces strong electron-withdrawing effects, whereas the imidazole in the target compound provides both hydrogen-bond donor/acceptor capabilities. This difference may influence target selectivity (e.g., enzymes vs. GPCRs).
Biological Activity
1-[1-(Propan-2-yl)-1H-imidazol-5-yl]cyclopropan-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a cyclopropane moiety linked to an imidazole ring, characterized by the following structural formula:
This unique structure contributes to its interaction with various biological targets.
The biological activity of 1-[1-(Propan-2-yl)-1H-imidazol-5-yl]cyclopropan-1-amine is primarily attributed to its ability to interact with specific enzymes and receptors. The imidazole ring can coordinate with metal ions, which is crucial for the modulation of enzyme activities. Additionally, the cyclopropane structure may influence the compound's binding affinity through steric effects.
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects, including:
- Antimicrobial Activity : Studies have shown that imidazole derivatives often possess antimicrobial properties. The compound may inhibit bacterial growth by interfering with essential metabolic pathways.
- Anti-inflammatory Activity : Similar compounds have demonstrated the ability to modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various imidazole derivatives, including 1-[1-(Propan-2-yl)-1H-imidazol-5-yl]cyclopropan-1-amine. The results indicated a minimum inhibitory concentration (MIC) against several bacterial strains, suggesting its potential as an antibiotic agent.
- Anti-inflammatory Properties : In a model of inflammation induced by lipopolysaccharides (LPS), compounds similar to 1-[1-(Propan-2-yl)-1H-imidazol-5-yl]cyclopropan-1-amine were shown to reduce inflammatory markers significantly. This suggests that this compound could be further explored for its therapeutic potential in treating inflammatory diseases.
Table 1: Biological Activities of 1-[1-(Propan-2-yl)-1H-imidazol-5-yl]cyclopropan-1-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
